molecular formula C26H27N3O6 B557461 Fmoc-His(Boc)-OH CAS No. 81379-52-4

Fmoc-His(Boc)-OH

Cat. No.: B557461
CAS No.: 81379-52-4
M. Wt: 477,52 g/mole
InChI Key: ZRHPMMZWDWMKPD-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-His(Boc)-OH: is a derivative of histidine, an essential amino acid, modified with two protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). The Fmoc group protects the amino group, while the Boc group protects the imidazole side chain of histidine. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-His(Boc)-OH is a modified amino acid used in peptide synthesis. The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

This compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). In this process, the Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted side reactions during the synthesis . The Boc group also serves as a protecting group for the imidazole side chain of histidine .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein formation. Specifically, it facilitates the formation of peptide bonds in a controlled manner, allowing for the synthesis of peptides with specific sequences . This can impact various downstream effects, depending on the function of the synthesized peptide.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use in peptide synthesisThe properties of the resulting peptide, including its bioavailability, would be influenced by the precise sequence and structure of the amino acids, which includes this compound .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the resulting peptide that is synthesized. The specific effects would depend on the biological activity of the peptide. For example, peptides synthesized using this compound could have antimicrobial, therapeutic, or other biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents. For instance, the Fmoc group is typically removed under basic conditions, which is a critical step in the peptide synthesis process . Additionally, the stability of the compound can be affected by factors such as light, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Boc)-OH typically involves the protection of the amino group of histidine with the Fmoc group and the protection of the imidazole side chain with the Boc group. The process generally follows these steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions: Fmoc-His(Boc)-OH undergoes several types of reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

    Coupling: DIC and HOBt for peptide bond formation.

Major Products:

Scientific Research Applications

Chemistry: Fmoc-His(Boc)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it ideal for SPPS, allowing for the efficient assembly of complex peptide sequences .

Biology and Medicine: In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, it is used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of Fmoc and Boc protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in SPPS, where selective deprotection is

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHPMMZWDWMKPD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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